

AZD-5991 off-target effects and toxicity profile

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Compound of Interest

Compound Name: AZD-5991

Cat. No.: B1649328

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AZD-5991 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and toxicity profile of **AZD-5991**.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of **AZD-5991**?

AZD-5991 is a potent and highly selective macrocyclic inhibitor of the anti-apoptotic protein Myeloid Cell Leukemia 1 (Mcl-1), a member of the B-cell lymphoma 2 (Bcl-2) family.^{[1][2][3]} It acts as a BH3 mimetic, binding directly to Mcl-1 with sub-nanomolar affinity ($K_i = 0.13$ nM).^[2] This binding prevents Mcl-1 from sequestering pro-apoptotic proteins like Bak, leading to the activation of the intrinsic mitochondrial apoptosis pathway and subsequent cancer cell death.^{[2][4]}

Q2: How selective is **AZD-5991** for Mcl-1 compared to other Bcl-2 family proteins?

AZD-5991 exhibits high selectivity for human Mcl-1. Its binding affinity is over 10,000-fold lower for other Bcl-2 family members.^[1] Specifically, it has a greater than 5,000-fold selectivity over BCL-2 and over 8,000-fold selectivity over BCL-xL.^[5]

Q3: What are the known off-target effects of **AZD-5991**?

In vitro screening of **AZD-5991** against a diverse panel of radioligand binding, enzyme, and functional and electrophysiological assays, including hERG and other cardiac ion channels, did not identify any significant off-target activities within 100-fold of its Mcl-1 IC50 ($< 0.0031 \mu\text{M}$).^[6]^[7] This suggests that at therapeutic concentrations, direct off-target kinase inhibition is minimal.

Q4: What is the primary toxicity concern observed with **AZD-5991** in clinical trials?

The most significant toxicity concern that emerged from the Phase 1 clinical trial (NCT03218683) was cardiotoxicity, specifically asymptomatic elevations of troponin I or T.^[7]^[8] This dose-dependent toxicity was a major factor leading to the termination of the clinical trial.^[9]^[10] One patient experienced myocarditis.^[10] The exact mechanism for this cardiotoxicity is not fully understood, but it is hypothesized to be related to the on-target inhibition of Mcl-1 in cardiomyocytes, which can disrupt mitochondrial dynamics and function.^[6]^[7]

Q5: What were the most common adverse events reported in the Phase 1 clinical trial of **AZD-5991**?

The most frequently reported adverse events (AEs) in the Phase 1 study were primarily gastrointestinal.^[6]^[8] These included:

- Diarrhea (59.0%)^[6]^[8]
- Nausea (55.1%)^[6]^[8]
- Vomiting (47.4%)^[6]^[8]
- Hypokalemia (29.5%)^[7]
- Fatigue (25.6%)^[7]

Q6: Were there any treatment-related deaths in the clinical trial?

Yes, there were four deaths due to adverse events in the Phase 1 trial: cardiac arrest, sepsis, tumor lysis syndrome (TLS), and acute respiratory failure.^[6]^[8] Of these, only the case of tumor lysis syndrome was considered to be related to **AZD-5991** treatment.^[6]^[8]

Troubleshooting Guides

Issue: Unexpected cytotoxicity in non-cancerous cell lines.

- Possible Cause: Mcl-1 is essential for the survival of various normal cell types. The observed cytotoxicity may be an on-target effect of Mcl-1 inhibition rather than an off-target effect.
- Troubleshooting Steps:
 - Confirm Mcl-1 Dependence: Perform western blotting or qPCR to confirm Mcl-1 expression levels in your cell line.
 - Rescue Experiment: Attempt to rescue the cells by overexpressing Mcl-1 to confirm that the cytotoxicity is Mcl-1 dependent.
 - Dose-Response Curve: Generate a detailed dose-response curve to determine the EC50 of **AZD-5991** in your specific cell line and compare it to known sensitive and resistant lines.

Issue: Observing cardiac-related safety signals in preclinical in vivo models.

- Possible Cause: This is a known on-target toxicity of Mcl-1 inhibitors.
- Troubleshooting Steps:
 - Monitor Cardiac Biomarkers: Routinely monitor cardiac troponin levels in plasma samples from treated animals.
 - Cardiovascular Monitoring: Incorporate cardiovascular monitoring such as electrocardiography (ECG) and echocardiography into your in vivo study design.
 - Histopathological Analysis: Perform detailed histopathological examination of heart tissue at the end of the study to look for any signs of cardiac damage.

Data Presentation

Table 1: In Vitro Potency and Selectivity of **AZD-5991**

Target	Assay Type	Potency (Ki)	Selectivity vs. Mcl-1	Reference
Human Mcl-1	Biochemical (FRET)	< 1 nM	-	[1]
Human Mcl-1	Cell-free assay	0.13 nM	-	[2]
Other Bcl-2 Family Proteins	Binding Assays	> 10,000-fold lower affinity	>10,000x	[1]
BCL-2	Not Specified	> 5,000-fold lower affinity	>5,000x	[5]
BCL-xL	Not Specified	> 8,000-fold lower affinity	>8,000x	[5]

Table 2: Common Adverse Events (≥25%) in the Phase 1 Clinical Trial of **AZD-5991**

Adverse Event	Frequency	Grade ≥3 Frequency	Reference
Diarrhea	59.0%	Not Specified	[6][8]
Nausea	55.1%	Not Specified	[6][8]
Vomiting	47.4%	Not Specified	[6][8]
Hypokalemia	29.5%	Not Specified	[7]
Fatigue	25.6%	Not Specified	[7]
Febrile Neutropenia	Not Specified	17.9%	[7]
Anemia	Not Specified	15.4%	[7]
Sepsis	Not Specified	12.8%	[7]
Pneumonia	Not Specified	7.7%	[7]

Experimental Protocols

Protocol 1: Fluorescence Resonance Energy Transfer (FRET) Assay for Mcl-1 Inhibition

This protocol is a generalized procedure based on standard biochemical assays for protein-protein interaction inhibitors.

- Reagents and Materials:
 - Recombinant human Mcl-1 protein
 - Fluorescently labeled BH3 peptide (e.g., Bim BH3) with a FRET donor (e.g., CyPet)
 - A quencher-labeled Mcl-1 binding partner with a FRET acceptor (e.g., YPet)
 - **AZD-5991** at various concentrations
 - Assay buffer (e.g., PBS with 0.05% Tween-20)
 - 384-well microplates
 - Plate reader capable of measuring FRET signals
- Procedure:
 1. Prepare a dilution series of **AZD-5991** in assay buffer.
 2. Add a fixed concentration of recombinant Mcl-1 and the fluorescently labeled BH3 peptide to each well of the microplate.
 3. Add the diluted **AZD-5991** or vehicle control to the wells.
 4. Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.
 5. Measure the FRET signal using a plate reader. The FRET signal will be high when the BH3 peptide is bound to Mcl-1 and low when displaced by **AZD-5991**.
 6. Plot the FRET signal against the logarithm of the **AZD-5991** concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

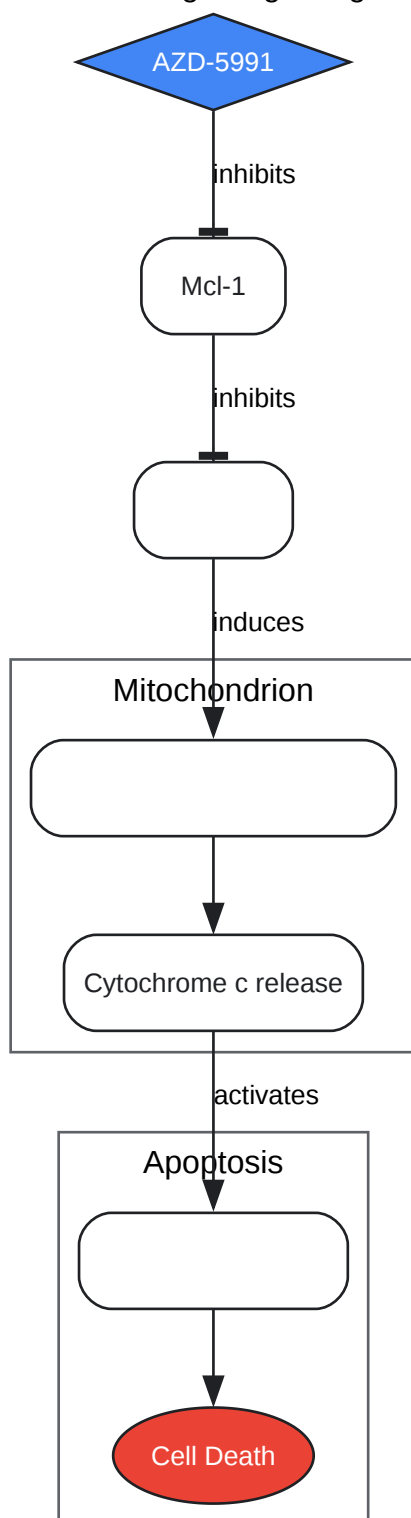
Protocol 2: Annexin V Apoptosis Assay

This protocol is a standard method for detecting apoptosis in cell culture.

- Reagents and Materials:
 - Cells of interest (e.g., hematological cancer cell lines)
 - **AZD-5991** at various concentrations
 - Complete cell culture medium
 - Annexin V-FITC (or another fluorophore)
 - Propidium Iodide (PI) or another viability dye
 - Annexin V binding buffer
 - Flow cytometer
- Procedure:
 1. Seed cells in a multi-well plate and allow them to adhere overnight (if applicable).
 2. Treat the cells with a dilution series of **AZD-5991** or vehicle control for the desired time (e.g., 24 hours).
 3. Harvest the cells, including any floating cells, and wash them with cold PBS.
 4. Resuspend the cells in Annexin V binding buffer.
 5. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.
 6. Analyze the cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells are necrotic or late apoptotic.
 7. Quantify the percentage of apoptotic cells at each concentration of **AZD-5991** to determine the EC50.

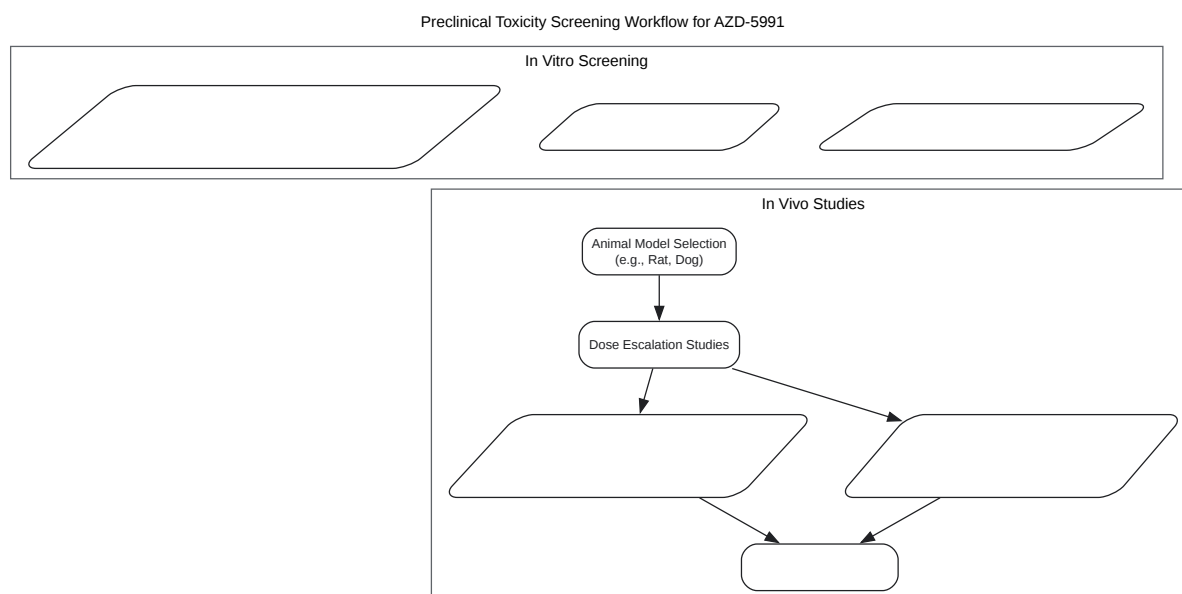
Visualizations

AZD-5991 On-Target Signaling Pathway



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Caption: On-target signaling pathway of **AZD-5991** leading to apoptosis.



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Caption: A logical workflow for preclinical toxicity screening of **AZD-5991**.

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